Diphenyliodonium hexafluorophosphate

Catalog No.
S611015
CAS No.
58109-40-3
M.F
C12H10F6IP
M. Wt
426.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium hexafluorophosphate

CAS Number

58109-40-3

Product Name

Diphenyliodonium hexafluorophosphate

IUPAC Name

diphenyliodanium;hexafluorophosphate

Molecular Formula

C12H10F6IP

Molecular Weight

426.08 g/mol

InChI

InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1

InChI Key

DSSRLRJACJENEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F

Synonyms

diphenyliodonium, diphenyliodonium bromide, diphenyliodonium chloride, diphenyliodonium hexafluoroarsenate, diphenyliodonium hexafluorophosphate, diphenyliodonium iodide, diphenyliodonium nitrate, diphenyliodonium nitrite, diphenyliodonium sulfate (1:1), diphenyliodonium tosylate, iodonium biphenyl, iodoniumdiphenyl

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F

Photoinitiator and Photoacid Generator

One of the primary uses of Diphenyliodonium hexafluorophosphate is as a photoinitiator and photoacid generator []. When exposed to light, the compound undergoes a reaction that generates a strong Brønsted acid. This acid can then initiate the polymerization of various monomers, a process crucial in creating new materials with desired properties.

This photoinitiation property makes Diphenyliodonium hexafluorophosphate valuable for applications like:

  • Cationic photopolymerization for creating advanced polymers and coatings [].
  • 3D printing with high-resolution photoresists [].
  • Patterning of surfaces on a microscopic level through photolithography [].

Arylating Reagent

Diphenyliodonium hexafluorophosphate can also function as an arylating reagent []. This means it can transfer a phenyl group (C6H5) to another molecule. This property allows researchers to modify the chemical structure of various compounds for specific purposes. Some potential applications of this function include:

  • Synthesis of organic molecules with desired functionalities [].
  • Modification of biomolecules for studying their interactions or developing new drugs [].

Oxidant in Organic Synthesis

Diphenyliodonium hexafluorophosphate exhibits some oxidizing properties, making it a useful tool in organic synthesis []. It can participate in reactions where electrons are transferred from one molecule to another, facilitating the formation of new chemical bonds. This oxidizing ability can be beneficial for various organic transformations, although it's not its most common application.

Important Note

It's important to remember that Diphenyliodonium hexafluorophosphate is for research use only [].

[2] Diphenyliodonium hexafluorophosphate 97% | VWR [online]. Available at: (Accessed on March 3, 2024)

Diphenyliodonium hexafluorophosphate is an organoiodine compound with the molecular formula C12_{12}H10_{10}I.PF6_6. It appears as a solid and is known for its role as a photoinitiator in various polymerization processes, particularly in dental materials. This compound is characterized by its ability to generate reactive cationic species upon exposure to ultraviolet light, making it valuable in applications requiring rapid curing of resins and adhesives .

, primarily involving cationic polymerization. Upon irradiation with UV light, it decomposes to release diphenyliodonium ions, which can initiate polymerization reactions in monomers such as styrene and methacrylate derivatives. The reaction mechanism typically involves the generation of cationic species that facilitate the polymerization of vinyl monomers, leading to the formation of cross-linked networks .

The synthesis of diphenyliodonium hexafluorophosphate typically involves the reaction of diphenyliodine with hexafluorophosphoric acid. This process can be performed under controlled conditions to ensure high purity and yield. The compound is often prepared in an inert atmosphere to prevent moisture absorption and degradation .

Diphenyliodonium hexafluorophosphate is widely utilized in various fields, particularly in dental materials as a photoinitiator for light-cured adhesives and composites. Its ability to enhance polymerization efficiency makes it suitable for applications requiring rapid curing times. Additionally, it has been explored in the development of advanced materials in electronics and coatings due to its unique photochemical properties .

Interaction studies involving diphenyliodonium hexafluorophosphate have focused on its effects when combined with other initiators such as camphorquinone and 1-phenyl-1,2-propanedione. These studies demonstrate that the presence of diphenyliodonium hexafluorophosphate significantly improves the physical properties of resin systems by increasing the degree of conversion and mechanical strength compared to systems without it .

Several compounds exhibit similar properties or applications as diphenyliodonium hexafluorophosphate. Below is a comparison highlighting its uniqueness:

Diphenyliodonium hexafluorophosphate stands out due to its superior efficiency in initiating polymerization reactions under UV light while enhancing the mechanical properties of the resulting materials .

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (13.46%): Fatal if swallowed [Danger Acute toxicity, oral];
H314 (76.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

58109-40-3

General Manufacturing Information

Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1): ACTIVE

Dates

Modify: 2023-08-15

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